N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide
CAS No.: 892223-99-3
Cat. No.: VC11921946
Molecular Formula: C26H21N5O2S3
Molecular Weight: 531.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892223-99-3 |
|---|---|
| Molecular Formula | C26H21N5O2S3 |
| Molecular Weight | 531.7 g/mol |
| IUPAC Name | N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H21N5O2S3/c1-15-8-5-6-11-17(15)22-28-25(30-36-22)27-20(32)14-34-26-29-23-21(18-12-7-13-19(18)35-23)24(33)31(26)16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3,(H,27,30,32) |
| Standard InChI Key | SWFJQJBYLQTJIM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6 |
| Canonical SMILES | CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6 |
Introduction
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide is a complex organic compound with a molecular formula of C26H21N5O2S3 and a molecular weight of 531.7 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step reactions, often requiring careful control of reaction conditions to achieve high yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the compound.
Biological Activity
While specific biological activity data for this compound are not readily available, compounds with similar structures have shown potential as antimicrobial and anticancer agents. For instance, thiadiazole derivatives have been studied for their ability to inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase .
Research Findings and Future Directions
Given the complexity and potential biological activity of N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide, further research is needed to explore its pharmacological properties. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume